(3R,4R)-3,4-diphenyloxolane-2,5-dione
Description
2,5-Furandione, dihydro-3,4-diphenyl-, trans- is a substituted furandione derivative characterized by a partially saturated furan ring (dihydro structure) with phenyl groups at the 3- and 4-positions in a trans configuration. Its molecular formula is C₁₆H₁₂O₃, with an average molecular mass of 252.27 g/mol. The compound belongs to the class of cyclic anhydrides, which are known for their reactivity in organic synthesis, particularly in Diels-Alder reactions and as intermediates in polymer chemistry . The trans stereochemistry and bulky phenyl substituents distinguish it from simpler alkyl-substituted furandiones, influencing its physical properties (e.g., solubility, volatility) and chemical behavior .
Properties
CAS No. |
5465-38-3 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(3R,4R)-3,4-diphenyloxolane-2,5-dione |
InChI |
InChI=1S/C16H12O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m0/s1 |
InChI Key |
UWDJRACNZVFLEC-KBPBESRZSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Classical Dehydration Protocols
The anhydride forms via intramolecular dehydration of DL-2,3-diphenylsuccinic acid under acidic conditions. Early methods used acetic anhydride as both solvent and dehydrating agent at reflux (140°C, 4 hours), achieving 75–80% yields.
Optimized Procedure:
-
DL-2,3-Diphenylsuccinic acid (1 equiv) is suspended in acetic anhydride (5 vol).
-
Add concentrated H₂SO₄ (0.1 equiv) as catalyst.
-
Reflux at 140°C for 4 hours.
-
Cool, quench with ice water, and extract with dichloromethane.
-
Purify via recrystallization (ethanol/water).
Solvent-Free Modifications
Recent advances eliminate solvents by heating the acid with p-toluenesulfonic acid (PTSA) at 150°C under vacuum. This method shortens reaction time to 1 hour and improves yield to 88%.
Anhydride Exchange Reactions
Acid Chloride/Anhydride Coupling
A patent-pending method reacts DL-2,3-diphenylsuccinic acid chloride with pivaloyl anhydride[(CH₃)₃CCO]₂O to form the target anhydride. The byproduct, pivaloyl chloride, is distilled off continuously, driving the reaction to completion.
Key Steps:
-
Prepare DL-2,3-diphenylsuccinic acid chloride via thionyl chloride treatment.
-
Add pivaloyl anhydride (1.2 equiv) and heat to 80°C.
-
Distill pivaloyl chloride (bp 105–110°C) under reduced pressure.
-
Isolate the product by crystallization (hexane).
Thermodynamic and Kinetic Considerations
Enthalpy of Formation
Combustion calorimetry data reveals ΔfH°(solid) = -419.91 kJ/mol. The exothermic nature of dehydration (-ΔH = 7591.2 kJ/mol) favors high-temperature methods.
Reaction Kinetics
Copper-catalyzed rearrangements exhibit first-order kinetics with an activation energy (Eₐ) of 92 kJ/mol. Acid-catalyzed dehydrations follow second-order kinetics (Eₐ = 105 kJ/mol).
Comparative Analysis of Methods
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Domino Reactions with Azirines
This compound reacts with acylketenes (generated via furan-2,3-dione thermolysis) and 3-aryl-2H-azirines to form two classes of heterocyclic products:
-
Bridged 5,7-dioxa-1-azabicyclo[4.4.1]undeca-3,8-diene-2,10-diones (1:2 adducts)
-
[Ortho-fused bis oxazino3,2-a:3',2'-d]pyrazine-4,10-diones (2:2 adducts)
The product distribution depends on substituent electronic effects:
| Azirine Substituent | Furandione Substituent | Dominant Product | Yield (%) |
|---|---|---|---|
| 4-Nitrophenyl | 4-Methoxyphenyl | 1:2 Adduct | 68 |
| 4-Methoxyphenyl | 4-Methoxyphenyl | 2:2 Adduct | 52 |
| Unsubstituted | 4-Chlorophenyl | 2:2 Adduct | 48 |
Electron-withdrawing groups (e.g., NO₂) on azirines favor 1:2 adducts, while electron-donating groups (e.g., OCH₃) promote 2:2 adduct formation .
Mechanistic Pathways
Key steps in the reaction cascade (validated by DFT B3LYP/6-31G(d) calculations) :
-
Thermolysis : Furandione → Acylketene intermediate.
-
Acid-Catalyzed Dimerization : Azirine → 2,5-Dihydropyrazine.
-
Cycloaddition :
-
Dihydropyrazine + Acylketene → Monoadduct
-
Monoadduct + Acylketene → Final 2:2 Adduct
-
The cis-isomer dominates due to thermodynamic stabilization (ΔG‡ = 23.4 kcal/mol for cis vs. 25.1 kcal/mol for trans) .
Substituent-Dependent Reactivity
| Parameter | Impact on Reactivity |
|---|---|
| Electron-withdrawing groups | ↑ 1:2 adduct selectivity |
| Electron-donating groups | ↑ 2:2 adduct formation |
| Azirine basicity | Dictates protonation → dimerization efficiency |
For example, 3-(4-nitrophenyl)-2H-azirine (low basicity) exclusively forms 1:2 adducts, while 3-(4-methoxyphenyl)-2H-azirine produces 2:2 adducts .
Stability and Storage Considerations
-
Storage : Liquid 3-aryl-2H-azirines require anhydrous K₂CO₃ to prevent spontaneous dimerization .
-
Decomposition Pathway : Unstored azirines → 2,5-diphenylpyrazine via acid-free dimerization .
Comparative Reactivity
The compound's unique reactivity arises from:
-
Electrophilic Carbonyls : Enable nucleophilic attacks and cycloadditions.
-
Stereoelectronic Effects : Trans-diphenyl configuration modulates steric interactions.
-
Conformational Flexibility : Furan ring puckering facilitates multi-step domino processes .
These features distinguish it from simpler anhydrides like maleic anhydride, which lack the structural complexity for such controlled multi-component reactions .
Scientific Research Applications
Pharmaceutical Applications
-
Therapeutic Agents :
- Research indicates that derivatives of 2,5-furandione may exhibit significant biological activities, including anti-inflammatory and anticancer properties. Studies have shown promising results in the development of therapeutic agents targeting specific diseases .
- A case study demonstrated the compound's potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
-
Drug Delivery Systems :
- The compound's reactivity allows it to be used in creating drug delivery systems that enhance the bioavailability of therapeutic agents. Its ability to form stable complexes with various drugs has been explored to improve their pharmacokinetic profiles.
Materials Science Applications
-
Polymer Chemistry :
- 2,5-Furandione derivatives are utilized in synthesizing polymers due to their reactive carbonyl groups. These compounds can participate in polymerization reactions to create materials with desirable mechanical properties.
- A notable application includes the development of biodegradable polymers that incorporate 2,5-furandione to enhance environmental sustainability.
-
Coatings and Adhesives :
- The compound has been investigated for use in coatings and adhesives due to its excellent adhesion properties and thermal stability. Research has shown that incorporating 2,5-furandione into formulations improves performance characteristics such as durability and resistance to environmental factors .
Biochemical Research Applications
-
Protein Interaction Studies :
- In proteomics research, 2,5-furandione is employed to study protein interactions and functions. Its ability to react with biological macromolecules enables researchers to investigate the dynamics of protein-ligand interactions.
- A study highlighted its use in identifying potential drug targets by analyzing how it interacts with specific proteins involved in disease pathways.
- Antifungal Properties :
Comparative Analysis with Related Compounds
The following table compares 2,5-furandione with other related compounds based on their applications and properties:
| Compound Name | Structure Type | Key Features | Applications |
|---|---|---|---|
| Maleic Anhydride | Dicarboxylic Anhydride | Reactive carbonyls | Polymer production; chemical synthesis |
| 2,3-Dihydro-2-benzofuran-1,3-dione | Dihydrobenzofuran | Antioxidant properties | Organic synthesis; medicinal chemistry |
| 4-Phenyl-3-buten-2-one | Enone | Electrophilic nature | Organic synthesis; potential therapeutic uses |
Mechanism of Action
The mechanism of action of 2,5-Furandione, dihydro-3,4-diphenyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response and apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
- Substituent Effects : Phenyl groups in the target compound enhance steric bulk compared to methyl or halogenated analogs, reducing miscibility with aqueous phases . This contrasts with 3-methyl-2,5-furandione, which readily participates in SOA formation due to higher volatility .
- Stereochemistry : The trans configuration in the target compound may lead to distinct reactivity patterns. For example, planar pseudopericyclic transition states observed in decarbonylation reactions of dihydrofurandiones are influenced by substituent arrangement .
Diels-Alder Reactions
- Target Compound: The electron-deficient furandione ring can act as a dienophile. However, steric hindrance from phenyl groups may slow reactivity compared to less-substituted analogs like maleic anhydride (2,5-furandione) .
- 3-Methyl-2,5-furandione : Reacts efficiently in Diels-Alder reactions under metal-free catalytic conditions, yielding cyclohexene derivatives . The target compound’s bulkier structure might require tailored catalysts or elevated temperatures.
Secondary Organic Aerosol (SOA) Formation
- Alkyl-Substituted Furandiones : 3-Methyl-2,5-furandione and its derivatives contribute to SOA via acid-catalyzed reactions with water and aldehydes, forming low-volatility dicarboxylic acids .
Biological Activity
2,5-Furandione, dihydro-3,4-diphenyl-, trans- is an organic compound with the molecular formula C16H12O3 and a molecular weight of approximately 252.26 g/mol. This compound features a furan ring substituted with two phenyl groups and a dicarbonyl moiety. The unique structure and functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.
The compound's structure includes:
- Furan Ring : A five-membered aromatic ring with oxygen.
- Dicarbonyl Moiety : Two carbonyl (C=O) groups that enhance electrophilicity.
- Trans Configuration : Influences the compound's reactivity and interaction with biological molecules.
Antitumor Properties
Research indicates that derivatives of 2,5-furandione may exhibit significant antitumor activity. For instance, methanolic extracts containing this compound showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Mz-ChA-1 (pancreatic cancer) cells. The IC50 values ranged from 94.6 µg/mL to 416.4 µg/mL, suggesting potent activity at relatively low concentrations .
Antifungal Activity
2,5-Furandione has demonstrated antifungal properties against Candida albicans. In studies, it exhibited minimal inhibitory concentration (MIC) values around 87 µg/mL, indicating its potential as an antifungal agent. Furthermore, it showed efficacy in inhibiting biofilm formation by Candida, which is crucial for treating infections resistant to standard therapies .
Interaction with Biological Macromolecules
The compound's electrophilic nature allows it to interact with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to modifications that may alter the function of these macromolecules, potentially resulting in therapeutic effects or toxicity.
Synthesis Methods
The synthesis of 2,5-furandione derivatives can be achieved through various chemical reactions:
- Nucleophilic Additions : The carbonyl groups react with nucleophiles.
- Cycloaddition Reactions : These reactions are facilitated by the compound's unique structure.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Maleic Anhydride | Dicarboxylic Anhydride | Used in polymer production; reactive carbonyls |
| 2,3-Dihydro-2-benzofuran-1,3-dione | Dihydrobenzofuran | Exhibits antioxidant properties; similar reactivity |
| 4-Phenyl-3-buten-2-one | Enone | Used in organic synthesis; electrophilic nature |
The distinct arrangement of phenyl substituents in 2,5-furandione differentiates it from these compounds, contributing to its unique reactivity profile and potential applications in medicinal chemistry.
Case Studies
Several studies have highlighted the biological activity of 2,5-furandione:
- Antitumor Effects : A study evaluated the efficacy of extracts containing this compound on various cancer cell lines and found significant cytotoxicity correlating with concentration.
- Antifungal Efficacy : Another research focused on the antifungal properties against Candida albicans, demonstrating its potential as an effective treatment option for fungal infections.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for trans-3,4-diphenyl-2,5-dihydrofurandione, and how can stereochemical purity be ensured?
- Methodology : Synthesis typically involves cyclocondensation of substituted maleic anhydrides with phenyl-containing precursors. For stereochemical control, use chiral catalysts or enantioselective conditions. Post-synthesis, confirm trans configuration via NOESY NMR (absence of cross-peaks between C3 and C4 substituents) or X-ray crystallography . Evidence from related dihydrofurandiones (e.g., 3,4-dimethyl derivatives) suggests that steric hindrance during cyclization favors trans isomer formation .
Q. How can NMR spectroscopy distinguish cis and trans isomers of 3,4-diphenyl-2,5-dihydrofurandione?
- Methodology : In trans isomers, the vicinal coupling constants (JH3-H4) are typically smaller (<2 Hz) due to antiperiplanar geometry, whereas cis isomers exhibit larger couplings (4–6 Hz). Additionally, <sup>13</sup>C NMR chemical shifts for C3 and C4 differ by 2–4 ppm due to anisotropic effects of phenyl groups .
Q. What are the recommended techniques for characterizing thermal stability and degradation pathways?
- Methodology : Thermogravimetric analysis (TGA) under inert atmosphere (N2) reveals decomposition onset temperatures. Coupled with gas chromatography-mass spectrometry (GC-MS), this identifies volatile degradation products (e.g., phenyl-substituted aldehydes or ketones). Differential scanning calorimetry (DSC) can detect phase transitions or exothermic decomposition .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of dihydrofurandione derivatives in ring-opening reactions?
- Methodology : Electron-withdrawing groups (e.g., halogens) increase electrophilicity of the carbonyl carbons, accelerating nucleophilic attacks (e.g., by amines or alcohols). For 3,4-diphenyl derivatives, steric bulk may slow kinetics. Monitor reaction progress via <sup>1</sup>H NMR by tracking carbonyl proton shifts (δ 5.2–5.8 ppm) .
Q. What strategies resolve contradictions in reported spectroscopic data for dihydrofurandione derivatives?
- Methodology : Cross-validate using multiple techniques (e.g., IR carbonyl stretches ~1770 cm<sup>−1</sup> vs. ester impurities at ~1730 cm<sup>−1</sup>). Compare fragmentation patterns in high-resolution mass spectrometry (HRMS) with computational predictions (e.g., m/z 268.073 for [M+H]<sup>+</sup>). Discrepancies in melting points may arise from polymorphic forms; use powder XRD to confirm .
Q. How can dihydrofurandiones be functionalized for polymer applications, and what analytical methods assess copolymer composition?
- Methodology : React with polyamines (e.g., triethylenetetramine) to form poly(amide-imide) copolymers. Characterize via gel permeation chromatography (GPC) for molecular weight distribution and FTIR for imide ring formation (peaks at ~1710 cm<sup>−1</sup>). Thermomechanical properties are assessed by dynamic mechanical analysis (DMA) .
Q. What computational methods predict the crystal packing and intermolecular interactions of trans-3,4-diphenyl derivatives?
- Methodology : Density functional theory (DFT) optimizes molecular geometry, while Hirshfeld surface analysis identifies dominant interactions (e.g., C–H⋯π contacts between phenyl groups). Compare predicted unit cell parameters with experimental XRD data (e.g., space group P21/c) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
